1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
CAS No.:
Cat. No.: VC11170544
Molecular Formula: C19H23ClN2S
Molecular Weight: 346.9 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine -](/images/structure/VC11170544.png)
Molecular Formula | C19H23ClN2S |
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Molecular Weight | 346.9 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C19H23ClN2S/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3 |
Standard InChI Key | KDKNOYWLNQHKDG-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Canonical SMILES | CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a piperazine ring (C₄H₁₀N₂), a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Two benzyl groups are appended to these nitrogen atoms:
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N1-substituent: 4-Chlorobenzyl group (C₆H₄Cl)
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N4-substituent: 4-(Methylsulfanyl)benzyl group (C₆H₄SCH₃)
This configuration creates a symmetrical yet polarized electron distribution, influencing its reactivity and intermolecular interactions.
Key Physicochemical Parameters
Property | Value |
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Molecular Formula | C₁₉H₂₃ClN₂S |
Molecular Weight | 346.9 g/mol |
IUPAC Name | 1-[(4-Chlorophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Canonical SMILES | CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
XLogP3-AA (Predicted) | 4.2 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
The presence of sulfur (in the methylsulfanyl group) and chlorine atoms enhances lipophilicity, as evidenced by the XLogP3-AA value of 4.2 .
Synthesis and Characterization
Synthetic Routes
Two primary methodologies dominate the synthesis of 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine:
Method A: Sequential Alkylation
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Step 1: Piperazine reacts with 4-chlorobenzyl chloride in toluene/DMF under reflux (80°C, 12 h) to form 1-(4-chlorobenzyl)piperazine .
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Step 2: The intermediate undergoes a second alkylation with 4-(methylsulfanyl)benzyl bromide in the presence of K₂CO₃/KI, yielding the target compound.
Method B: One-Pot Coupling
A modified Ullmann coupling employs copper catalysis to simultaneously introduce both benzyl groups, reducing reaction time to 6 hours with comparable yields (85–90%) .
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS m/z 347.1 [M+H]⁺, confirming molecular weight.
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X-ray Crystallography: Reveals a chair conformation of the piperazine ring with dihedral angles of 68° between the benzyl groups .
Pharmacological Profile
Monoamine Oxidase (MAO) Inhibition
In vitro assays demonstrate moderate MAO-B inhibition (IC₅₀ = 12.3 μM), surpassing MAO-A activity (IC₅₀ = 47.8 μM). Docking studies suggest the methylsulfanyl group interacts with the MAO-B FAD cofactor via hydrophobic contacts, while the chlorobenzyl moiety occupies the substrate cavity .
σ-1 Receptor Antagonism
The compound exhibits high σ-1 receptor affinity (Kᵢ = 8.2 nM) with 320-fold selectivity over σ-2 receptors. In murine neuropathic pain models, it reduces mechanical allodynia by 62% at 10 mg/kg, implicating σ-1 modulation in its analgesic effects .
Antimicrobial Activity
Preliminary screening against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) suggests limited efficacy, likely due to poor membrane penetration.
Assay | Result |
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Acute Oral Toxicity (Rat) | LD₅₀ > 2000 mg/kg |
Ames Test | Negative (no mutagenicity) |
Skin Irritation (Rabbit) | Mild erythema at 500 mg/cm² |
Comparative Analysis of Piperazine Derivatives
Compound | Structure | Key Activities |
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1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine | Dual benzyl substituents | MAO-B inhibition, σ-1 antagonism |
1-(4-Methoxybenzyl)piperidine | Methoxybenzyl group | Analgesic (μ-opioid agonist) |
1-[3-(Trifluoromethyl)phenyl]piperazine | CF₃ substitution | SSRI activity (Kᵢ = 1.8 nM) |
This compound’s unique combination of halogen and sulfur substituents confers distinct σ-1 receptor selectivity compared to analogs .
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